molecular formula C15H16N4O2S B5032906 3-[4-(Morpholine-4-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile

3-[4-(Morpholine-4-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile

Cat. No.: B5032906
M. Wt: 316.4 g/mol
InChI Key: CBSRGSOHQNSQRM-UHFFFAOYSA-N
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Description

3-[4-(Morpholine-4-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile is a complex organic compound that features a morpholine ring, a thiophene ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Morpholine-4-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Morpholine-4-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing the original leaving groups.

Scientific Research Applications

3-[4-(Morpholine-4-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, including organic semiconductors and conductive polymers.

    Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[4-(Morpholine-4-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Morpholine-4-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile is unique due to its combination of a morpholine ring, a thiophene ring, and a pyrazole ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

3-[4-(morpholine-4-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c16-4-2-5-19-11-12(14(17-19)13-3-1-10-22-13)15(20)18-6-8-21-9-7-18/h1,3,10-11H,2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSRGSOHQNSQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2C3=CC=CS3)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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